molecular formula C20H21ClN2O3 B2875101 N-(4-chlorophenyl)-4-methoxy-N-(piperidine-1-carbonyl)benzamide CAS No. 941869-84-7

N-(4-chlorophenyl)-4-methoxy-N-(piperidine-1-carbonyl)benzamide

Cat. No.: B2875101
CAS No.: 941869-84-7
M. Wt: 372.85
InChI Key: LIVDZJYFNJXBHX-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-4-methoxy-N-(piperidine-1-carbonyl)benzamide: is a synthetic organic compound that belongs to the class of piperidine carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-4-methoxy-N-(piperidine-1-carbonyl)benzamide typically involves the following steps:

    Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the carboxamide group: This step involves the reaction of the piperidine derivative with a carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine.

    Substitution reactions:

Industrial Production Methods

Industrial production methods for such compounds often involve:

    Optimization of reaction conditions: To maximize yield and purity, parameters such as temperature, solvent, and reaction time are carefully controlled.

    Use of catalysts: Catalysts may be employed to enhance reaction rates and selectivity.

    Purification techniques: Methods such as recrystallization, chromatography, and distillation are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-4-methoxy-N-(piperidine-1-carbonyl)benzamide: can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can convert carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogenated compounds or organometallic reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-chlorophenyl)-4-methoxy-N-(piperidine-1-carbonyl)benzamide:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Medicine: Investigated for its pharmacological properties, such as anti-inflammatory or analgesic effects.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-4-methoxy-N-(piperidine-1-carbonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved would require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)-4-methoxy-N-(piperidine-1-carbonyl)benzamide: can be compared with other piperidine carboxamides, such as:

Uniqueness

The uniqueness of This compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. For example, the presence of the 4-methoxy group may influence its solubility, reactivity, and interaction with biological targets.

Biological Activity

N-(4-chlorophenyl)-4-methoxy-N-(piperidine-1-carbonyl)benzamide is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article explores its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by:

  • Chemical Formula : C17_{17}H18_{18}ClN3_{3}O2_{2}
  • Molecular Weight : 363.6 g/mol
  • LogP : 3.48 (indicating moderate lipophilicity)

These properties suggest that the compound may exhibit good membrane permeability, which is essential for bioavailability.

Antiparasitic Activity

Research has highlighted the antiparasitic potential of similar benzamide derivatives. For instance, compounds with structural similarities have shown significant activity against Trypanosoma brucei, the causative agent of sleeping sickness. One study reported an IC50_{50} value indicating over 30-fold selectivity against mammalian cells, suggesting a favorable therapeutic index for treating parasitic infections .

Dopamine Receptor Modulation

Another area of interest is the interaction with dopamine receptors. Compounds structurally related to this compound have been studied for their agonistic effects on the D3 dopamine receptor. These compounds promote β-arrestin translocation and G protein activation, which are crucial for neuroprotective effects in dopaminergic neurons .

Compound IDD3R Agonist Activity (EC50_{50})D2R Antagonist Activity (IC50_{50})
1710 ± 150 nM15,700 ± 3,000 nM
2278 ± 62 nM9,000 ± 3,700 nM
398 ± 21 nM>100,000 nM

This table summarizes the structure-activity relationship (SAR) findings relevant to related compounds, indicating varying degrees of receptor selectivity and potency.

Inhibition of Topoisomerases

Some studies have indicated that benzamide derivatives may act as inhibitors of topoisomerases I and II, enzymes critical for DNA replication and transcription. This inhibition can lead to cytotoxic effects in cancer cells . The mechanism typically involves intercalation into DNA or interaction with the enzyme's active site.

Carbonic Anhydrase Inhibition

Recent investigations into phenolic compounds have suggested that similar structures can inhibit carbonic anhydrase activity. This enzyme plays a vital role in regulating pH and fluid balance in various physiological processes. The potential for this compound to exhibit such activity warrants further exploration .

Case Studies and Research Findings

  • Antiproliferative Effects : A study focused on quinazoline-thiazole hybrids demonstrated that modifications in similar benzamide structures could enhance antiproliferative activity against HepG2 liver cancer cells, with IC50_{50} values ranging from 1.83 to 4.24 µM compared to sorafenib .
  • Neuroprotection : In vitro studies on dopaminergic neuron models indicated that compounds with structural similarities to this compound could protect against neurodegeneration through selective D3 receptor activation .

Properties

IUPAC Name

N-(4-chlorophenyl)-N-(4-methoxybenzoyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O3/c1-26-18-11-5-15(6-12-18)19(24)23(17-9-7-16(21)8-10-17)20(25)22-13-3-2-4-14-22/h5-12H,2-4,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIVDZJYFNJXBHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N(C2=CC=C(C=C2)Cl)C(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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